2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol
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Overview
Description
2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol is an organic compound with the molecular formula C13H21NO. This compound is characterized by the presence of a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2-methylbutylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethan-1-ol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylbutyl)amino]-2-phenylethan-1-ol
- 2-Amino-2-phenylethan-1-ol
- 2-Methylbutylamine
- Phenylethanolamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(2-methylbutylamino)-2-phenylethanol |
InChI |
InChI=1S/C13H21NO/c1-3-11(2)9-14-13(10-15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3 |
InChI Key |
OGQABQZNCIVPOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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